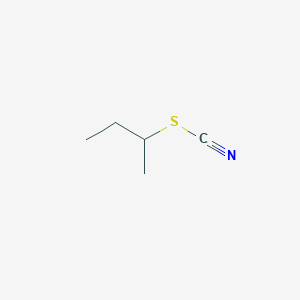
2-Butyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl thiocyanate is an organic compound with the chemical formula C5H9NS It belongs to the class of thiocyanates, which are characterized by the presence of the thiocyanate functional group (SCN)
Wissenschaftliche Forschungsanwendungen
2-Butyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing various sulfur-containing compounds.
Biology: Investigated for its potential antibacterial, antiparasitic, and anticancer activities.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
While the specific safety and hazards of 2-Butyl thiocyanate were not found in the search results, it’s generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds . Use of personal protective equipment and ensuring adequate ventilation is also advised .
Zukünftige Richtungen
Thiocyanates, including 2-Butyl thiocyanate, are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Butyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of butyl halides with alkali thiocyanates in aqueous media. For example, the reaction between butyl bromide and sodium thiocyanate in boiling ethanol can yield this compound . Another method involves the cyanation of organosulfur compounds, where sulfenyl thiosulfates react with alkali metal cyanides to produce thiocyanates .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the potential toxicity of some reagents involved in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butyl thiocyanate undergoes various chemical reactions, including:
Hydrolysis: Converts thiocyanates to thiocarbamates in the Riemschneider thiocarbamate synthesis.
Electrochemical Reduction: Converts thiocyanates to thioates and cyanide.
Isomerization: Some thiocyanates can isomerize to isothiocyanates, especially under certain conditions.
Common Reagents and Conditions:
Hydrolysis: Typically involves aqueous acidic or basic conditions.
Electrochemical Reduction: Requires an electrochemical cell setup with appropriate electrodes.
Isomerization: Can be catalyzed by heat or specific catalysts.
Major Products:
Thiocarbamates: Formed from hydrolysis.
Thioates and Cyanide: Products of electrochemical reduction.
Isothiocyanates: Result from isomerization.
Wirkmechanismus
The mechanism by which 2-butyl thiocyanate exerts its effects involves the interaction of the thiocyanate group with molecular targets. This can include:
Enzyme Inhibition: The thiocyanate group can inhibit certain enzymes by binding to their active sites.
Disruption of Cellular Processes: The compound can interfere with cellular processes, leading to antibacterial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
- Phenyl thiocyanate
- Methyl thiocyanate
- Allyl thiocyanate
Comparison: 2-Butyl thiocyanate is unique due to its specific alkyl chain length, which can influence its reactivity and applications. Compared to phenyl thiocyanate, which has an aromatic ring, this compound is more aliphatic, affecting its solubility and interaction with other molecules. Methyl thiocyanate and allyl thiocyanate have shorter or different alkyl groups, leading to variations in their chemical behavior and uses .
Eigenschaften
IUPAC Name |
butan-2-yl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-3-5(2)7-4-6/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDYBNCYTSFZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(Azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2800425.png)
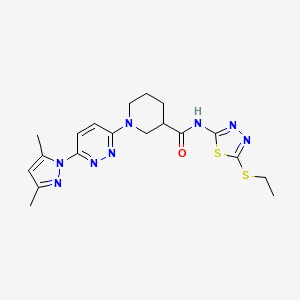
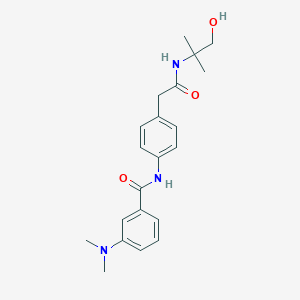
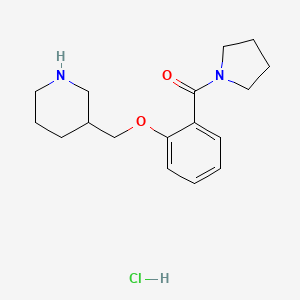
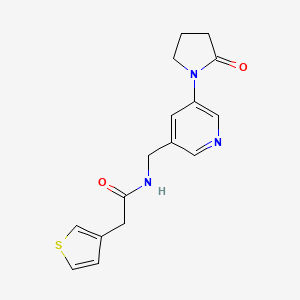
![3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2800435.png)

![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine](/img/structure/B2800439.png)
![N-{[5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE](/img/structure/B2800442.png)
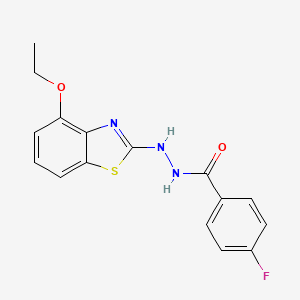

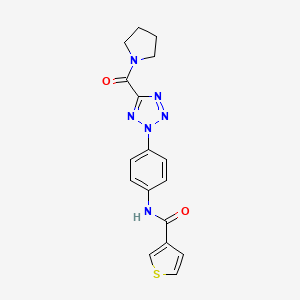

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2800448.png)
